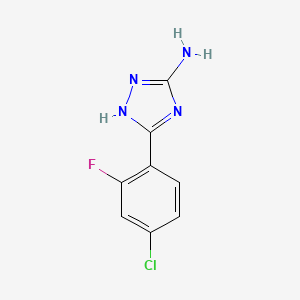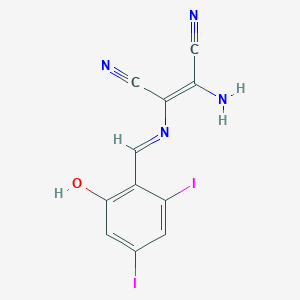
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with iodine atoms and a hydroxy group, along with an ethene backbone containing amino and dicarbonitrile groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-4,6-diiodophenol and ethene derivatives.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 2-hydroxy-4,6-diiodophenol with an ethene derivative under basic conditions.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted phenyl derivatives with new functional groups replacing iodine atoms.
科学的研究の応用
2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
2-Amino-1-(1-aza-2-(2-hydroxyphenyl)vinyl)ethene-1,2-dicarbonitrile: Lacks iodine atoms, resulting in different reactivity and properties.
2-Amino-1-(1-aza-2-(4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile: Similar structure but different substitution pattern on the phenyl ring.
Uniqueness
The presence of iodine atoms in 2-Amino-1-(1-aza-2-(2-hydroxy-4,6-diiodophenyl)vinyl)ethene-1,2-dicarbonitrile imparts unique reactivity and properties, making it distinct from other similar compounds
特性
分子式 |
C11H6I2N4O |
|---|---|
分子量 |
464.00 g/mol |
IUPAC名 |
(Z)-2-amino-3-[(2-hydroxy-4,6-diiodophenyl)methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C11H6I2N4O/c12-6-1-8(13)7(11(18)2-6)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2/b10-9-,17-5? |
InChIキー |
DYKFZSGUZQJWAR-IWYAMSTNSA-N |
異性体SMILES |
C1=C(C=C(C(=C1O)C=N/C(=C(/C#N)\N)/C#N)I)I |
正規SMILES |
C1=C(C=C(C(=C1O)C=NC(=C(C#N)N)C#N)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene](/img/structure/B13071105.png)
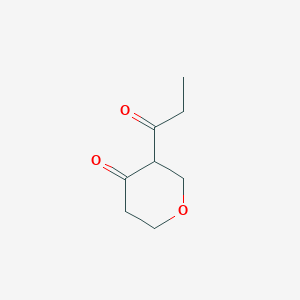

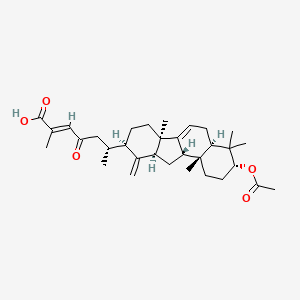
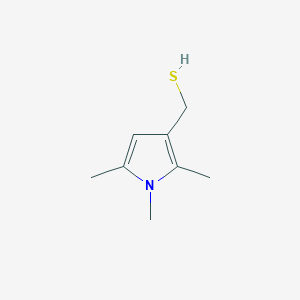
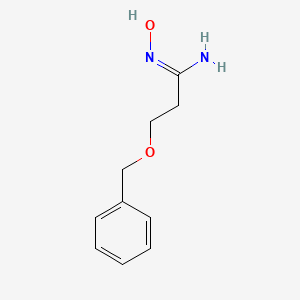
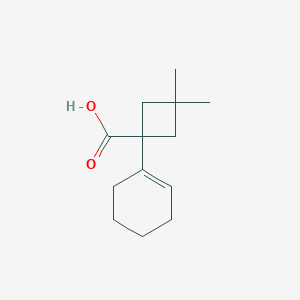
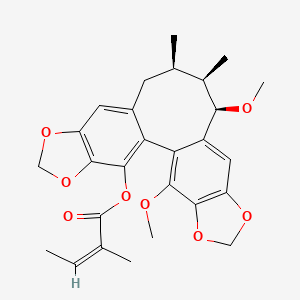
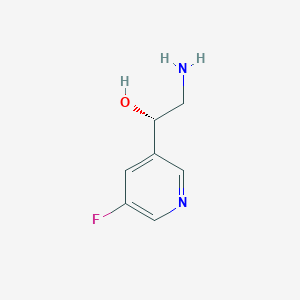
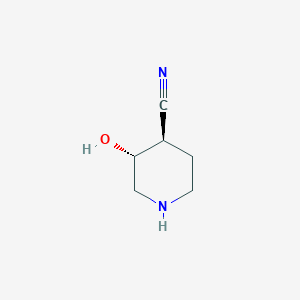
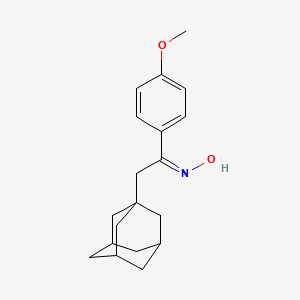
![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
